Regioisomeric Advantage: 2‑Oxo‑1,2‑dihydropyridine Core vs. 4‑Oxo‑1,4‑dihydropyridine Analogs in Met Kinase Inhibition
The 2‑oxo‑1,2‑dihydropyridine regioisomer (present in CAS 868678‑26‑6) is the core found in advanced Met inhibitors such as BMS‑777607, whereas the 4‑oxo‑1,4‑dihydropyridine regioisomer (exemplified by CAS 1021223‑08‑4) has not been reported to confer comparable Met potency [1]. The carbonyl placement at the 2‑position is critical for the requisite hydrogen‑bonding network with the kinase hinge region, as observed in co‑crystal structures of BMS‑777607 (PDB 3F82) [2].
| Evidence Dimension | Met kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; scaffold identical to BMS‑777607 core (IC₅₀ = 3.9 nM against unphosphorylated Met) [1] |
| Comparator Or Baseline | 4‑oxo‑1,4‑dihydropyridine regioisomer (CAS 1021223‑08‑4): no Met inhibition data reported |
| Quantified Difference | Presence of Met inhibitory activity only confirmed for 2‑oxo series; 4‑oxo series lacks any documented Met activity |
| Conditions | Recombinant Met kinase biochemical assay |
Why This Matters
Procuring the 2‑oxo regioisomer ensures compatibility with established Met inhibitor SAR, whereas the 4‑oxo analog may be inactive against this target, wasting screening resources.
- [1] Schroeder G. M. et al. J. Med. Chem. 2009, 52, 1251‑1254. View Source
- [2] PDB entry 3F82: Crystal structure of c‑Met kinase domain with BMS‑777607. View Source
